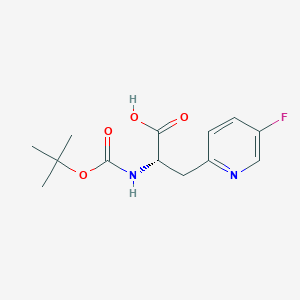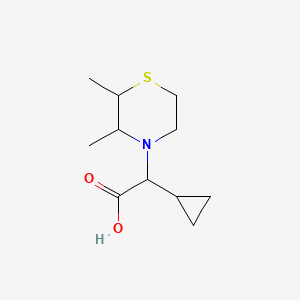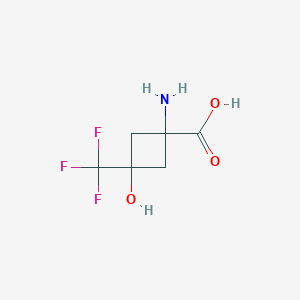
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a cyclobutane ring with an amino group, a hydroxyl group, and a trifluoromethyl group attached, making it a versatile building block for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of suitable precursors under specific conditions to form the cyclobutane ringThe amino and hydroxyl groups are then introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, allowing for better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers
Mecanismo De Acción
The mechanism of action of Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
cis-3-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar in structure but lacks the amino and hydroxyl groups.
(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar but with a different functional group arrangement
Uniqueness
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both amino and hydroxyl groups on the cyclobutane ring, along with the trifluoromethyl group. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H8F3NO3 |
|---|---|
Peso molecular |
199.13 g/mol |
Nombre IUPAC |
1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)1-4(10,2-5)3(11)12/h13H,1-2,10H2,(H,11,12) |
Clave InChI |
MULVSPGZPKTWQT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(F)(F)F)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


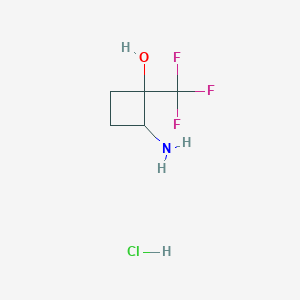
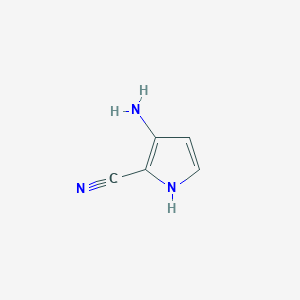
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
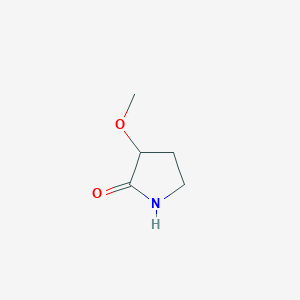
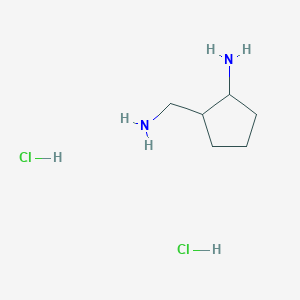
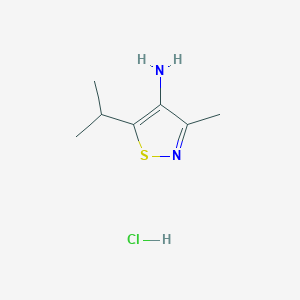
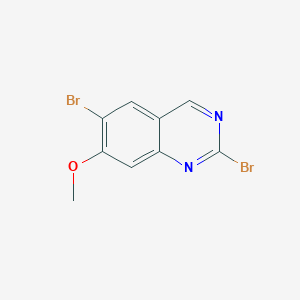
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
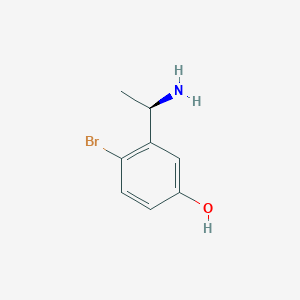
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
